molecular formula C25H25N5O5S2 B6140127 ETHYL 2-(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

ETHYL 2-(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

Cat. No.: B6140127
M. Wt: 539.6 g/mol
InChI Key: XUKVZKRDCRKTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a pyrimidine ring, and various functional groups such as cyano, methoxy, and amido groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 2-(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the pyrimidine ring and other functional groups. Common reagents used in the synthesis include ethyl cyanoacetate, various amines, and sulfur-containing compounds. The reaction conditions often involve heating, the use of catalysts such as triethylamine, and solvents like ethanol and dimethylformamide .

Chemical Reactions Analysis

ETHYL 2-(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its unique structure and functional groups. In medicine, it has shown promise in the development of drugs for various diseases, including cancer and infectious diseases. Additionally, its unique properties make it useful in industrial applications, such as the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the cyano group can participate in hydrogen bonding, while the methoxy group can enhance lipophilicity, facilitating membrane penetration. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

ETHYL 2-(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as other thieno[2,3-c]pyridine derivatives and pyrimidine-containing compounds. Similar compounds include ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE and 3,5-DIOXO-4-(4-PHENYLTHIAZOL-2-YL)2,3,4,5-TETRAHYDRO-1H-1,4-DIAZEPINE 6-CARBONITRILE . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

ethyl 2-[[2-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5S2/c1-4-35-24(33)20-16-8-9-30(2)12-18(16)37-23(20)27-19(31)13-36-25-28-21(17(11-26)22(32)29-25)14-6-5-7-15(10-14)34-3/h5-7,10H,4,8-9,12-13H2,1-3H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKVZKRDCRKTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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